molecular formula C8H14O4 B14891918 (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol

(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol

Cat. No.: B14891918
M. Wt: 174.19 g/mol
InChI Key: HFPIQGCIXRKIGK-GFCOJPQKSA-N
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Description

(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol is a complex organic compound characterized by its unique dioxolane and pyran ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolane and pyran rings. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol is used as a building block for the synthesis of more complex molecules. Its unique ring structures make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique ring structures allow it to bind to these targets with high specificity, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.

    (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-amine: This compound has an amine group, which alters its chemical properties and reactivity.

Uniqueness

The uniqueness of (3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol lies in its specific combination of dioxolane and pyran rings, along with the hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(3aR,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-ol

InChI

InChI=1S/C8H14O4/c1-8(2)11-5-3-7(9)10-4-6(5)12-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7?/m0/s1

InChI Key

HFPIQGCIXRKIGK-GFCOJPQKSA-N

Isomeric SMILES

CC1(O[C@H]2CC(OC[C@H]2O1)O)C

Canonical SMILES

CC1(OC2CC(OCC2O1)O)C

Origin of Product

United States

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